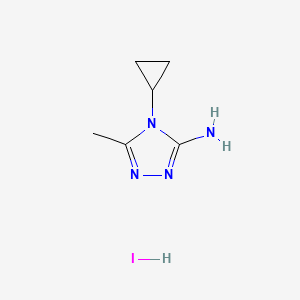
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
説明
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride, also known as PIPD, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a piperidine ring and an imidazolidine ring. PIPD has been found to have various biochemical and physiological effects, making it a valuable compound in scientific research.
作用機序
The mechanism of action of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride involves the inhibition of protein-protein interactions. 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride binds to the interface between two proteins, preventing them from interacting with each other. This inhibition of protein-protein interactions has been found to have various physiological effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has also been found to inhibit the activity of calcium-dependent enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. This inhibition of calcium-dependent enzymes has been found to have various physiological effects, such as the inhibition of smooth muscle contraction and the regulation of insulin secretion.
実験室実験の利点と制限
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying intracellular processes. 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is also stable under physiological conditions, making it a valuable tool for in vivo studies. However, 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has some limitations as a tool for scientific research. Its specificity for protein-protein interactions is limited, and it may inhibit other biological processes that are not related to protein-protein interactions.
将来の方向性
There are several future directions for the use of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride in scientific research. One potential direction is the development of more specific inhibitors of protein-protein interactions. Another potential direction is the use of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride in the study of calcium signaling in various biological processes. Additionally, 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride may be used in the development of novel therapeutics for the treatment of various diseases, such as cancer and diabetes.
Conclusion:
In conclusion, 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is a valuable tool in scientific research. Its ability to inhibit protein-protein interactions and regulate calcium signaling has made it a valuable tool in the study of various biological processes. While 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has some limitations, its advantages make it a valuable tool for scientific research. The future directions for the use of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride in scientific research are promising, and it is likely that 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride will continue to be a valuable tool in the study of various biological processes.
科学的研究の応用
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has been widely used in scientific research as a tool to study various biological processes. It has been found to be an effective inhibitor of protein-protein interactions, making it a valuable compound in the study of protein-protein interactions. 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has also been used to study the role of calcium signaling in various biological processes, such as cell proliferation and apoptosis.
特性
IUPAC Name |
3-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c12-7-5-10-8(13)11(7)6-1-3-9-4-2-6;/h6,9H,1-5H2,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHEGSVHJVBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864052-02-7 | |
| Record name | 2,4-Imidazolidinedione, 3-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864052-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)

![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)



